2-ブロモ-5-(トリフルオロメチル)オキサゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

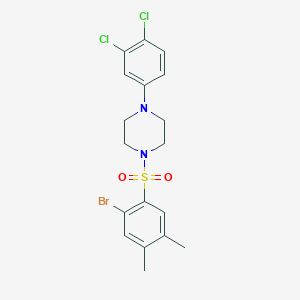

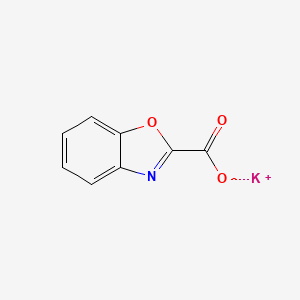

“2-Bromo-5-(trifluoromethyl)oxazole” is an organic compound that has gained attention in various fields of research and industry due to its unique physical and chemical properties. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom .

Synthesis Analysis

The synthesis of oxazole derivatives often begins with readily available starting materials. For instance, the synthesis of a bisoxazole derivative and a bromo-substituted oxazole derivative was reported using 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) as starting materials . The Van Leusen oxazole synthesis method, which relies on TosMIC, is commonly used .

Molecular Structure Analysis

The molecular formula of “2-Bromo-5-(trifluoromethyl)oxazole” is C4HBrF3NO . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Chemical Reactions Analysis

Oxazoles are known for their high reactivity, which is linked to their thermal instability. This often necessitates specialized reaction conditions and cryogenic temperatures for their successful generation and use in synthesis . The advent of flow microreactor technology has revolutionized this field, expanding the possibilities of reactive organometallic intermediates within synthetic chemistry .

科学的研究の応用

- 生物活性: オキサゾール類は、2-ブロモ-5-(トリフルオロメチル)オキサゾールを含む、多様な生物活性を示します。 研究者は、抗菌剤、抗真菌剤、抗ウイルス剤、抗がん剤、および抗炎症剤としての可能性を探求してきました .

- 磁性ナノ触媒: 過去10年間で、磁性ナノ複合材料は有機合成に革命をもたらしました。研究者は、それらを効率的で環境に優しい触媒として使用して、2-ブロモ-5-(トリフルオロメチル)オキサゾールを含むさまざまなオキサゾール誘導体を合成してきました。 これらのナノ触媒は、高い安定性、容易な表面修飾、および外部磁石を使用した簡単な分離を提供します .

医薬品化学と創薬

有機合成と触媒

作用機序

Target of Action

Oxazole derivatives, in general, have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that oxazole derivatives can undergo direct arylation with high regioselectivity . This suggests that 2-Bromo-5-(trifluoromethyl)oxazole might interact with its targets through a similar mechanism.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . This suggests that 2-Bromo-5-(trifluoromethyl)oxazole might affect multiple biochemical pathways.

Result of Action

Given the wide range of biological actions associated with oxazole derivatives , it’s plausible that 2-Bromo-5-(trifluoromethyl)oxazole could have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with “2-Bromo-5-(trifluoromethyl)oxazole” can depend on various factors, including how it is handled and the specific conditions under which it is used. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions in the research and application of “2-Bromo-5-(trifluoromethyl)oxazole” and similar compounds are likely to be influenced by advances in synthetic methods, the discovery of new biological activities, and the development of new pharmaceuticals . The increasing importance of oxazole in the field of medicinal chemistry suggests that there will be continued interest in synthesizing various oxazole derivatives and screening them for various biological activities .

生化学分析

Biochemical Properties

The biochemical properties of 2-Bromo-5-(trifluoromethyl)oxazole are not well-studied. Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the oxazole derivative .

Cellular Effects

The cellular effects of 2-Bromo-5-(trifluoromethyl)oxazole are currently unknown. Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-(trifluoromethyl)oxazole is not well-understood. Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Bromo-5-(trifluoromethyl)oxazole in laboratory settings are not well-documented. The stability, degradation, and long-term effects on cellular function of oxazole derivatives can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-(trifluoromethyl)oxazole at different dosages in animal models are not well-studied. Studies on oxazole derivatives could include observations of threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-Bromo-5-(trifluoromethyl)oxazole are not well-known. Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Bromo-5-(trifluoromethyl)oxazole within cells and tissues are not well-understood. Oxazole derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Bromo-5-(trifluoromethyl)oxazole and its effects on activity or function are not well-studied. Oxazole derivatives could include targeting signals or post-translational modifications that direct them to specific compartments or organelles .

特性

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-9-1-2(10-3)4(6,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPQJBBCKLIRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)

![8-(5-bromofuran-2-carbonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2582409.png)

![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)

![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2582415.png)

![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)

![1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2582426.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)